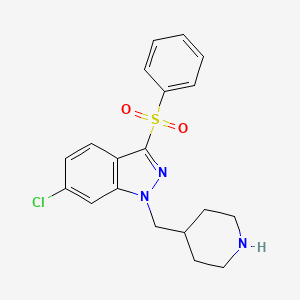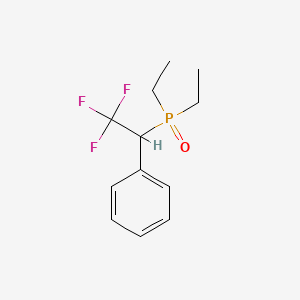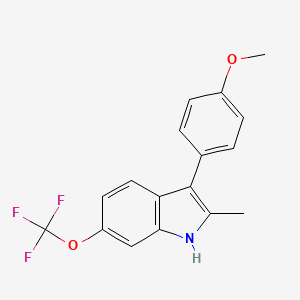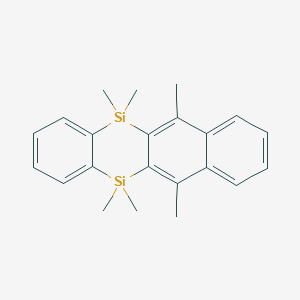
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- is a chemical compound known for its unique structure and properties. This compound is part of the naphthacene family, which is characterized by a four-ring system. The presence of silicon atoms in its structure makes it particularly interesting for various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- typically involves the use of organosilicon reagents. One common method includes the reaction of a naphthacene derivative with a silicon-containing reagent under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the silicon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound .
Aplicaciones Científicas De Investigación
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.
Mecanismo De Acción
The mechanism by which 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways, such as signal transduction and gene expression. The silicon atoms in the compound may play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Naphthacene: A parent compound without silicon atoms.
5,12-Dihydronaphthacene: A hydrogenated form of naphthacene.
Hexamethylnaphthacene: A methylated derivative of naphthacene.
Uniqueness
What sets 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- apart from these similar compounds is the presence of silicon atoms. This unique feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
652154-28-4 |
|---|---|
Fórmula molecular |
C22H26Si2 |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
5,5,6,11,12,12-hexamethylbenzo[b]silanthrene |
InChI |
InChI=1S/C22H26Si2/c1-15-17-11-7-8-12-18(17)16(2)22-21(15)23(3,4)19-13-9-10-14-20(19)24(22,5)6/h7-14H,1-6H3 |
Clave InChI |
XYUHGVNWUHODDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C3=CC=CC=C13)C)[Si](C4=CC=CC=C4[Si]2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
![Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-](/img/structure/B12525823.png)
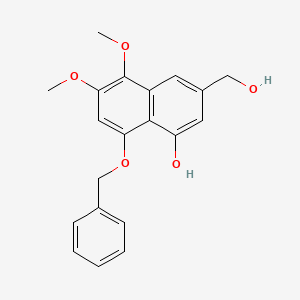
![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)
![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
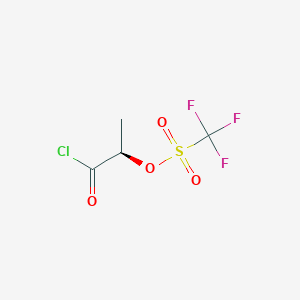
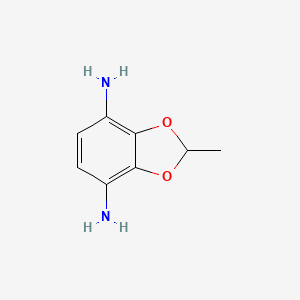
![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
